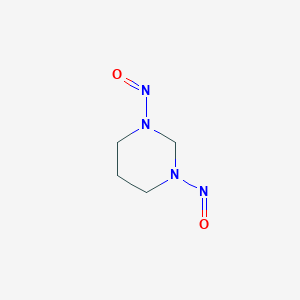

Di(N-nitroso)-perhydropyrimidine

Overview

Description

N-nitroso compounds are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .

Synthesis Analysis

N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . A novel N-oxygenase SaRohS harboring higher catalytic capability of transformation 2-aminoimidazole to azomycin was characterized from Saccharothrix sp .Molecular Structure Analysis

The analysis method for nine N-nitrosamines based on ultra-high performance liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry is presented .Chemical Reactions Analysis

NDSRIs are primarily associated with reactions occurring in the drug product which brings particular complexity. This paper explores the current technical knowledge surrounding the formation of these impurities, including the risk factors, reaction conditions, and potential mitigation strategies .Physical and Chemical Properties Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .Scientific Research Applications

Carcinogenicity Studies

Di(N-nitroso)-perhydropyrimidine (DNPP) has been studied for its carcinogenic effects. In one study, DNPP induced tumors of the esophagus and possibly the liver in rats after intraperitoneal application (Bertram et al., 1979). Another research demonstrated a dose-related reduction in survival times and induced squamous-cell carcinomas of the paranasal sinus in rats treated with DNPP (Habs et al., 1983).

Chemical Synthesis and Catalysis

DNPP is involved in the nitroso Diels-Alder (NDA) reaction, an effective strategy for synthesizing 3,6-dihydro-1,2-oxazines and 1-amino-4-hydroxy-2-ene derivatives. This reaction has been used in the formal syntheses of conduramine A-1 and narciclasine, showing high yields and selectivities (Maji & Yamamoto, 2015).

DNA Replication and Repair Studies

Research has also explored the involvement of DNA polymerase alpha in DNA replication and repair processes, where DNPP analogs were used as part of the experimental methodology (Berger et al., 1979).

Molecular Docking and Inhibitor Studies

DNPP-based compounds are studied for their inhibitory effects on human mitotic kinesin Eg5, a potential target for cancer therapy. This research involves synthesizing and optimizing novel dihydropyrimidines using in vitro and docking techniques (Prokopcová et al., 2010).

Biochemical Applications

DNPP derivatives have been studied in biochemical contexts, such as the investigation of sulfhydryl groups in tissues and their interaction with various compounds (Ellman, 1959).

Mechanism of Action

Safety and Hazards

Properties

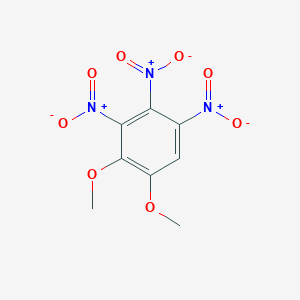

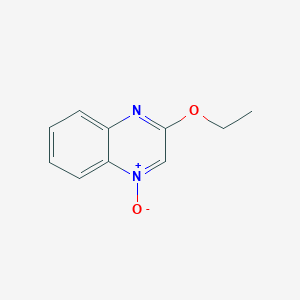

IUPAC Name |

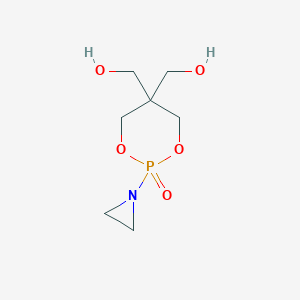

1,3-dinitroso-1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJZBZNGPDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CN(C1)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021009 | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15973-99-6 | |

| Record name | Di(N-nitroso)-perhydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015973996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.